molecular formula C7H13BrO2Zn B3214387 Bromozinc(1+);tert-butyl propanoate CAS No. 1142217-00-2

Bromozinc(1+);tert-butyl propanoate

Cat. No. B3214387
CAS RN: 1142217-00-2
M. Wt: 274.5 g/mol
InChI Key: QMJPAQDSXTXQRB-UHFFFAOYSA-M
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Description

“tert-butyl propanoate” is a chemical compound with the molecular formula C7H14O2 . It’s also known by other names such as “1,1-DIMETHYLETHYL PROPIONATE”, “2-Methyl-2-propanyl propionate”, and “Propanoic acid, 1,1-dimethylethyl ester” among others .


Molecular Structure Analysis

The molecular structure of “tert-butyl propanoate” consists of a propionate (propanoate) group attached to a tert-butyl group . The exact structure of “Bromozinc(1+);tert-butyl propanoate” is not available in the sources I have access to.


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl propanoate” or similar compounds can vary widely depending on the conditions and the reactants involved . Without specific context or conditions, it’s difficult to provide an accurate analysis of the chemical reactions.


Physical And Chemical Properties Analysis

“tert-butyl propanoate” is a liquid with a molecular weight of 130.185 Da . Other physical and chemical properties such as boiling point, melting point, and density would depend on the specific conditions .

Scientific Research Applications

Bromozinc(1+);tert-butyl propanoate has found numerous applications in scientific research, particularly in the field of organic synthesis. This compound has been used as a reagent for the formation of carbon-carbon bonds, which is an essential step in the synthesis of complex organic molecules. It has also been used in the preparation of various functionalized compounds, such as alcohols, ketones, and esters.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bromozinc(1+);tert-butyl propanoate . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bromozinc(1+);tert-butyl propanoate in lab experiments is its high reactivity and selectivity. This compound can be used to selectively functionalize different positions of the substrate, which is essential in the synthesis of complex organic molecules. However, one of the limitations of using this compound is its high toxicity, which requires the use of appropriate safety measures.

Future Directions

There are numerous future directions for the use of Bromozinc(1+);tert-butyl propanoate in scientific research. One possible direction is the development of new synthetic routes that are more efficient and environmentally friendly. Another possible direction is the use of this compound in the synthesis of natural products, which has important implications for drug discovery. Furthermore, the use of this compound in the preparation of functionalized polymers and materials is also an area of active research. Overall, this compound has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.

Safety and Hazards

The safety and hazards of “tert-butyl propanoate” would depend on its concentration, the conditions of use, and the specific regulations in place. It’s important to refer to the appropriate safety data sheets for detailed information .

properties

IUPAC Name

bromozinc(1+);tert-butyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJPAQDSXTXQRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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